![molecular formula C19H27N3O3S B4125991 4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine](/img/structure/B4125991.png)
4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine
Übersicht
Beschreibung
4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine is a complex organic compound featuring a morpholine ring, a piperazine derivative, and a phenoxyacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethyl-1-piperazine.
Thioylation: The piperazine derivative is then reacted with carbon disulfide and an appropriate alkylating agent to introduce the carbonothioyl group.
Phenoxyacetylation: The resulting compound is further reacted with phenoxyacetyl chloride under basic conditions to form the phenoxyacetyl group.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction involving morpholine and the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbonothioyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonothioyl group, converting it to a thiol or further to a hydrocarbon.
Substitution: The phenoxyacetyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenoxyacetyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs targeting diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or novel catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes through its various functional groups, leading to inhibition or modulation of their activity. The piperazine and morpholine rings may facilitate binding to specific receptors or enzymes, while the phenoxyacetyl group could enhance the compound’s affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine
- 4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)piperidine
Uniqueness
Compared to similar compounds, 4-({4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of both a piperazine and a morpholine ring could confer distinct binding properties and biological effects, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-[4-(4-ethylpiperazine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-2-20-7-9-22(10-8-20)19(26)16-3-5-17(6-4-16)25-15-18(23)21-11-13-24-14-12-21/h3-6H,2,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSOYYRHQMMTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


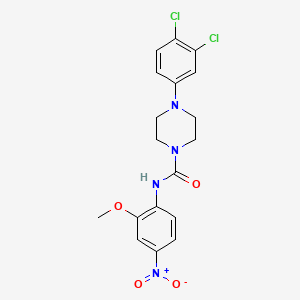
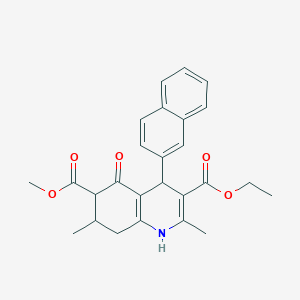
![methyl 2-chloro-5-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4125924.png)
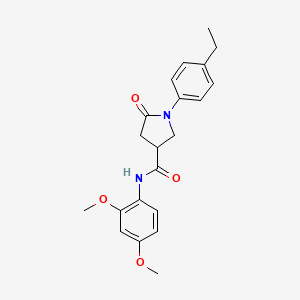
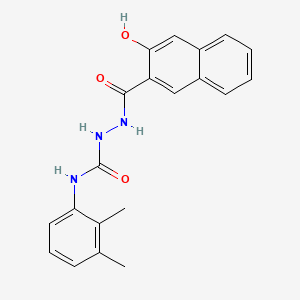
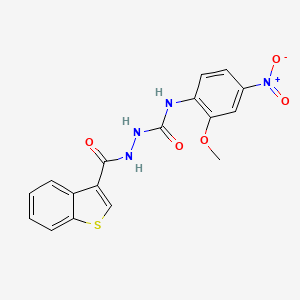
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N-[1-(2-thienyl)ethyl]-1-propanamine](/img/structure/B4125954.png)
![4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B4125957.png)
![N-(4-sec-butylphenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4125958.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4125965.png)
![(1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4125982.png)
![4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-N-propylbenzenesulfonamide](/img/structure/B4125996.png)
![N-(2,4-DIFLUOROPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4126003.png)
![N-(3-ethoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4126011.png)
